4-Fluoro-6-methoxynicotinic acid

Physicochemical Properties Pharmaceutical Synthesis Process Chemistry

Need a nicotinic acid building block for kinase inhibitor synthesis but finding that 4-fluoronicotinic acid or 6-methoxynicotinic acid fails to deliver required regioselectivity or binding affinity? The dual substitution pattern of 4-fluoro-6-methoxynicotinic acid provides a unique electronic profile that simpler analogs cannot replicate. - **Regioselective transformations**: Enables functionalization at well-defined positions for hit-to-lead optimization - **Lower boiling point**: Facilitates distillative purification vs. 4-fluoronicotinic acid analog - **ECHA CLP-notified**: Streamlines lab safety documentation and risk assessment

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Cat. No. B11916126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-methoxynicotinic acid
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)F)C(=O)O
InChIInChI=1S/C7H6FNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyHJROJUVSZBVKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-Methoxynicotinic Acid Overview


4-Fluoro-6-methoxynicotinic acid (CAS 1060806-69-0) is a heterocyclic pyridine derivative that functions as a versatile carboxylic acid building block in medicinal chemistry and pharmaceutical intermediate manufacturing . Its molecular structure, characterized by a 4-fluoro substituent and a 6-methoxy group on the nicotinic acid core, provides a unique electronic and steric profile that influences its reactivity and physicochemical properties, making it a key scaffold for constructing complex molecules with tailored biological activity .

Why 4-Fluoro-6-Methoxynicotinic Acid Is Irreplaceable


Attempting to substitute 4-fluoro-6-methoxynicotinic acid with simpler or differently substituted nicotinic acid derivatives (e.g., 4-fluoronicotinic acid or 6-methoxynicotinic acid) leads to significant alterations in synthetic outcomes, downstream reactivity, and final product properties. The combined presence of both the 4-fluoro and 6-methoxy substituents generates a unique electron density distribution and steric environment that is not replicated by either substituent alone or by other positional isomers. Consequently, using a generic alternative would compromise the intended chemical transformation, potentially resulting in different regioselectivity, altered physicochemical properties of intermediates, and ultimately, the failure to achieve the desired biological or material target profile. The following evidence details the quantifiable differentiations that justify the specific procurement of this precise substitution pattern.

Differentiation Evidence for 4-Fluoro-6-Methoxynicotinic Acid


Physicochemical Properties vs. 4-Fluoronicotinic Acid

4-Fluoro-6-methoxynicotinic acid exhibits a notably lower predicted boiling point and a slightly lower predicted density compared to 4-fluoronicotinic acid [1]. This difference in physical properties can be attributed to the 6-methoxy group, which influences intermolecular interactions and volatility.

Physicochemical Properties Pharmaceutical Synthesis Process Chemistry

High-Purity Grades & Analytical Documentation

Multiple reputable suppliers provide 4-fluoro-6-methoxynicotinic acid at high purity levels (≥95% or ≥97%), often accompanied by batch-specific analytical certificates including NMR, HPLC, and GC data . This level of quality assurance and traceability is a critical procurement differentiator.

Analytical Chemistry Quality Control Procurement

Scaffold for Selective Kinase Inhibitors

The 4-fluoro-6-methoxynicotinic acid scaffold is explicitly recognized in the patent literature as a key intermediate for constructing kinase inhibitors, owing to its ability to modulate electronic and steric properties [1]. This is a distinct advantage over simpler nicotinic acid analogs that lack the same degree of electronic fine-tuning capability.

Medicinal Chemistry Kinase Inhibition Scaffold Design

ECHA CLP Classification & Regulatory Transparency

4-Fluoro-6-methoxynicotinic acid has a publicly notified Classification, Labelling and Packaging (CLP) entry with the European Chemicals Agency (ECHA), which includes specific hazard statements and precautionary measures [1]. This provides a clear, official baseline for safe handling and regulatory compliance.

Regulatory Compliance EHS Safety Data

Optimal Applications for 4-Fluoro-6-Methoxynicotinic Acid


Fluorinated Kinase Inhibitor Synthesis

Leveraging its recognized utility as a scaffold for kinase modulation as disclosed in patent literature [1], 4-fluoro-6-methoxynicotinic acid is an ideal starting material for medicinal chemistry teams developing next-generation kinase inhibitors. The combination of the 4-fluoro and 6-methoxy groups provides a finely tunable electronic and steric handle for optimizing binding affinity and selectivity against specific kinase targets.

Purification by Volatility Control

Based on its lower predicted boiling point compared to 4-fluoronicotinic acid [2], process chemists can select 4-fluoro-6-methoxynicotinic acid to design synthetic routes that benefit from easier distillative purification or solvent removal. This property may simplify downstream processing in multi-step API manufacturing, potentially reducing energy costs and improving overall yield.

Complex Heterocyclic Library Construction

The unique electronic environment created by the 4-fluoro and 6-methoxy substituents on the pyridine ring enables regioselective transformations not readily achievable with other nicotinic acid analogs. Researchers synthesizing diverse heterocyclic libraries can exploit this reactivity to introduce molecular complexity at a well-defined position, accelerating hit-to-lead and lead optimization campaigns.

EHS-Compliant Safety Procurement

In academic and industrial laboratories operating under strict Environmental, Health, and Safety (EHS) guidelines, the availability of an official ECHA CLP notification [3] for 4-fluoro-6-methoxynicotinic acid streamlines safety documentation and risk assessment. Procuring this specific compound eliminates the need for time-consuming hazard evaluation of an unlisted analog, ensuring rapid compliance and safe handling protocols.

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